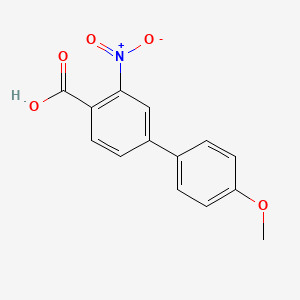
4-(4-Methoxyphenyl)-2-nitrobenzoic acid
Descripción general
Descripción
The compound “4-(4-Methoxyphenyl)-2-nitrobenzoic acid” is likely an aromatic compound due to the presence of phenyl groups. It contains a methoxy group (-OCH3), a nitro group (-NO2), and a carboxylic acid group (-COOH). The positions of these groups on the phenyl rings could give this compound unique properties .
Molecular Structure Analysis
The molecular structure would be largely determined by the aromatic phenyl rings. The electron-donating methoxy group and electron-withdrawing nitro group could cause interesting electronic effects .Chemical Reactions Analysis
As an aromatic compound with both electron-donating and electron-withdrawing groups, this compound could participate in various chemical reactions. The carboxylic acid group could undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could allow for hydrogen bonding, affecting its solubility and boiling point .Aplicaciones Científicas De Investigación
Neurodegenerative Diseases
- Application : 4-PBA and its derivatives have potential as candidate drugs for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The main actions of these chemical chaperones are the amelioration of unfolded proteins and the suppression of their aggregation, which result in protective effects against endoplasmic reticulum stress-induced neuronal cell death .
- Methods : The specific methods of application or experimental procedures were not detailed in the source. However, it is mentioned that these compounds exhibit inhibitory activity against histone deacetylases (HDACs) .
- Results : 4-MPB showed protective effects against ER stress-induced neuronal cell death. However, further optimization is necessary for clinical use, since the required dose of 4-MPB was not significantly smaller than that of 4-PBA .
Photochromic Materials
- Application : Certain naphthopyrans substituted with phenyl and 4-(naphthalen-1-yl)phenyl moieties, which are structurally similar to “4-(4-Methoxyphenyl)-2-nitrobenzoic acid”, have been synthesized and studied for their photochromic properties . These compounds display faster color fading rate and larger fluorescence quantum yield .
- Methods : The specific methods of synthesis or experimental procedures were not detailed in the source. However, it is mentioned that these compounds show excellent photochromic and fluorescent properties both in solution and in polymethylmethacrylate film .
- Results : These compounds displayed faster color fading rate and larger fluorescence quantum yield than 13-butyl-6,7-dimethoxy-3,3-bis (4-methoxyphenyl)-3,13-dihydrobenzo [ h ]indeno [2,1- f ]chromen-13-ol .
Palladium-Catalyzed Arylation
- Application : 4-Methoxyphenylboronic acid, a compound structurally similar to “4-(4-Methoxyphenyl)-2-nitrobenzoic acid”, is used in palladium-catalyzed direct arylation . This is a type of chemical reaction used to introduce an aryl group into a substrate.
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Ultraviolet Filters for Cosmetic Applications
- Application : Certain compounds structurally similar to “4-(4-Methoxyphenyl)-2-nitrobenzoic acid”, such as the 2-ethylhexyl ester of 4-methoxycinnamic acid (also referred to as octinoxate), are used as ultraviolet (UV) filters in cosmetic applications . These UV filters reduce the risk of skin disorders such as sunburn, skin aging, and cancer by absorbing, reflecting, and scattering UV radiation .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : These UV filters have been found to be non-irritant and hypoallergenic .
Organotin Compounds
- Application : 4-Methoxyphenylacetic acid, a compound structurally similar to “4-(4-Methoxyphenyl)-2-nitrobenzoic acid”, is used in the synthesis of organotin compounds . These compounds have a wide range of applications, including as catalysts, biocides, and in the production of certain types of plastics .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-20-11-5-2-9(3-6-11)10-4-7-12(14(16)17)13(8-10)15(18)19/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHREIALOWGMPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689181 | |
| Record name | 4'-Methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-2-nitrobenzoic acid | |
CAS RN |
669002-29-3 | |
| Record name | 4'-Methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



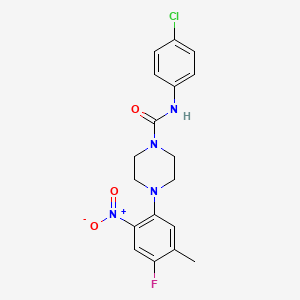
![4-[(2,2,2-Trifluoroethyl)amino]phenol](/img/structure/B1425077.png)
![9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1425080.png)
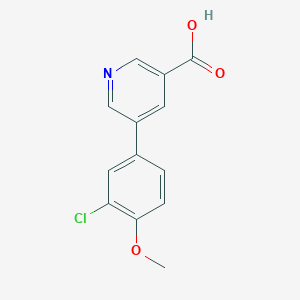
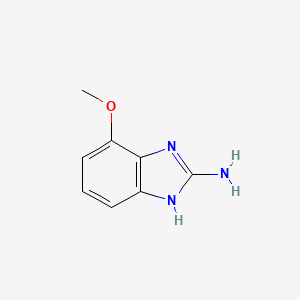
![3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid](/img/structure/B1425085.png)
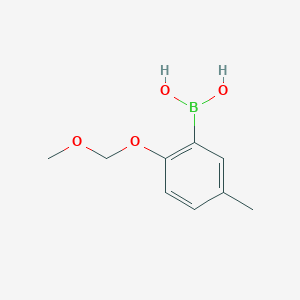

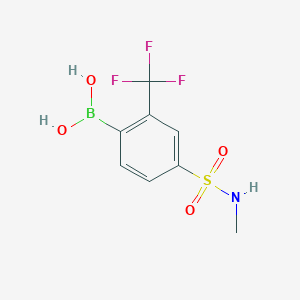
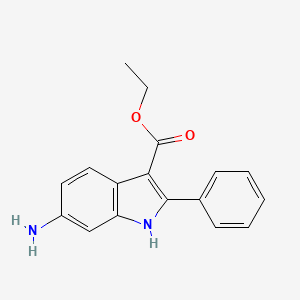
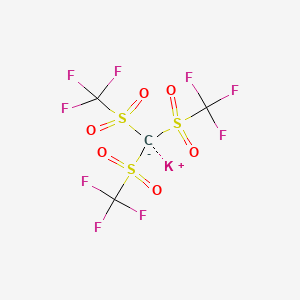
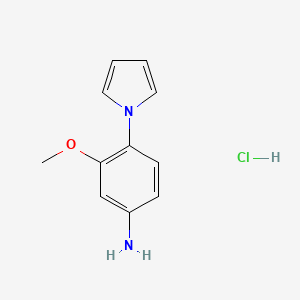
![1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxylic acid](/img/structure/B1425093.png)
![7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine](/img/structure/B1425098.png)